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Compound of Interest

Compound Name: Rhodinol

CAS No.: 6812-78-8

Cat. No.: B1218433

Get Quote

Executive Summary: The Isomer Challenge
In the field of terpene chemistry and fragrance analysis, "Rhodinol" is a nomenclature

minefield. Historically, the term referred to a high-grade fraction of Geranium or Citronella oil—a

mixture rich in

-citronellol and

-citronellol.[1]

For the modern drug developer or researcher, however, precision is non-negotiable.[1] "Pure

Rhodinol" chemically refers to the specific isomer 3,7-dimethyloct-7-en-1-ol (also known as

-citronellol), distinguished by its terminal double bond.[1] This structural feature imparts distinct
reactivity and olfactory properties compared to its more common isomer,

-citronellol (internal double bond).[1]

This guide provides the definitive spectroscopic fingerprints (NMR, IR, MS) required to validate

the identity and purity of 3,7-dimethyloct-7-en-1-ol, specifically focusing on distinguishing it from
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the

-isomer.

Chemical Identity & Structural Logic[1][2]
Before analyzing spectra, we must establish the structural baseline.[1] The diagnostic power of

spectroscopy lies in detecting the shift of the double bond from position 6 (internal) to position 7

(terminal).[1]

Feature
Pure Rhodinol (

-Citronellol)

-Citronellol (Common

Isomer)

IUPAC Name 3,7-Dimethyloct-7-en-1-ol 3,7-Dimethyloct-6-en-1-ol

CAS Number 141-25-3 106-22-9

Structure
Terminal Alkene (

)

Trisubstituted Alkene (

)

Key Diagnostic Exocyclic Methylene Group Isopropylidene Group

Nuclear Magnetic Resonance (NMR) Profiling[1]
NMR is the primary tool for structural elucidation.[1] The shift of the double bond creates a

massive change in the magnetic environment of the olefinic protons.[1]

H NMR: The "Fingerprint" Region
The most critical validation step is checking the 4.5 – 5.2 ppm region.[1]

Rhodinol (

): Shows two distinct signals (or a narrow multiplet) for the terminal methylene protons (

) around 4.6–4.7 ppm.[1]

Citronellol (
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): Shows one triplet signal for the internal vinylic proton (

) around 5.1 ppm.[1]

Table 1:

H NMR Data (500 MHz, CDCl

)

Position Proton Type

Chemical Shift
(

, ppm)

Multiplicity
Diagnostic
Note

H-8 (Terminal) 4.68 & 4.71 Singlets (br)

Primary

Identification

Peak. Distinctive

of the

-isomer.

H-1 3.65 - 3.70 Multiplet

Overlaps with

-isomer; confirms

alcohol moiety.[1]

H-7 1.70 - 1.72 Singlet

Methyl group on

the double bond.

[1]

H-3 0.91 Doublet

Methyl at the

chiral center

(C3).[1]

H-2, 4, 5, 6
Methylene

backbone
1.15 - 2.05 Multiplet

Complex

backbone

envelope.

C NMR: Carbon Backbone Verification
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The carbon spectrum confirms the terminal alkene by showing a secondary carbon signal in the

alkene region, rather than the methine carbon seen in the

-isomer.

Table 2:

C NMR Data (125 MHz, CDCl

)

Carbon Type
Shift (

, ppm)
Distinction Logic

C-8 109.5 - 110.0

Diagnostic. Terminal

methylene carbons

appear upfield of

internal alkene

carbons.

C-7 145.0 - 146.0
Quaternary carbon of

the alkene.

C-1 61.0 - 61.5
Typical primary

alcohol.

C-6 ~37.0
Adjacent to the alkene

system.[1]

Infrared (IR) Spectroscopy[1][3]
IR is a rapid "gatekeeper" technique.[1] While both isomers show alcohol bands, the alkene

stretching frequencies are fundamentally different.[1]

Table 3: IR Absorption Peaks (Neat/Liquid Film)
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Functional Group
Wavenumber (cm

)
Assignment

Rhodinol (

) Specificity

O-H Stretch 3300 - 3400 H-bonded Alcohol
Common to both

isomers.[1] Broad.

=C-H Stretch 3070 - 3080 Terminal Vinyl C-H

High Specificity.

Absent or very weak

in

-citronellol.

C=C Stretch 1640 - 1645 Terminal Alkene

Distinct sharp band.[1]

-isomer shows a

weaker band at

~1670.[1]

=CH

Bend
885 - 890 Out-of-plane Bending

Critical. Strong band

characteristic of gem-

disubstituted terminal

alkenes.[1]

Mass Spectrometry (MS) Fingerprinting[1]
Mass spectrometry for terpenes can be tricky due to similar fragmentation pathways.[1]

However, the ionization of the terminal double bond yields a different abundance ratio

compared to the trisubstituted bond.[1]

Molecular Ion: m/z 156 (often weak).[1]

Base Peak Logic:

-Citronellol: The trisubstituted double bond easily forms the dimethylallyl cation (m/z 69),
which is usually the base peak (100%).[1]

Rhodinol (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3_7-Dimethyl-7-octen-1-ol
https://www.benchchem.com/product/b1218433/docs?utm_src=pdf-body#technical-guide-spectroscopic-profiling-of-pure-rhodinol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218433?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


): The terminal double bond fragmentation is less favorable toward m/z 69.[1] While m/z 69
is present, m/z 41, 55, and 56 often compete for dominance depending on ionization
energy (70 eV).

Table 4: MS Fragmentation Pattern (EI, 70 eV)
m/z (Mass-to-Charge) Ion Identity Abundance Note

156 Molecular ion (Trace/Weak).

138
Dehydration product.[1]

Common in terpene alcohols.

69 Isoprenyl cation

Present, but often less

dominant than in

-citronellol.

55

High Abundance.

Characteristic of the terminal

isobutenyl fragment.[1]

41
Allyl cation.[1] Usually a major

peak.[1]

Analytical Workflow: From Crude to Pure
Scientific integrity requires a validated workflow.[1] You cannot rely on bottle labels alone.[1]

The following logic flow ensures you are working with the correct isomer before commencing

biological assays.
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Raw Sample
('Rhodinol' or Citronellol)

Step 1: IR Screening
Check for 890 cm⁻¹ & 3080 cm⁻¹

Terminal Alkene Detected?

Step 2: GC-MS Analysis
Check Retention Index & m/z 55 vs 69

Yes

Reject Sample
(Likely Beta-Citronellol)

No (Only 1670/830 cm⁻¹)

Step 3: High-Field NMR (500 MHz)
Diagnostic: 4.7 ppm vs 5.1 ppm

Passes MS Profile

Purity Calculation
Integration of H-8 vs H-1

Click to download full resolution via product page

Figure 1: Decision tree for validating Rhodinol isomeric purity prior to application.

Experimental Protocol: Sample Preparation for NMR
To ensure the chemical shifts listed above are reproducible, follow this standardized

preparation protocol. Solute concentration affects chemical shifts (especially OH protons), so

consistency is key.[1]

Solvent Selection: Use Chloroform-d (CDCl
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) (99.8% D) containing 0.03% TMS as an internal standard.[1]

Why: CDCl

is the standard for terpene literature.[1] Using DMSO-d

will shift the OH signal significantly and may obscure the alkene region.[1]

Sample Concentration: Dissolve 10 mg of pure Rhodinol oil in 0.6 mL of CDCl

.

Note: High concentrations (>50 mg) can cause viscosity broadening and shift the OH peak

due to intermolecular hydrogen bonding.[1]

Acquisition Parameters:

Pulse Angle: 30°

Relaxation Delay (D1): 1.0 s (sufficient for protons, increase to 5.0 s for quantitative

C).[1]

Scans: 16 (minimum) for

H; 1024 for

C.

Processing: Phase correction must be manual. Reference the TMS peak to 0.00 ppm.[1]
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SpectraBase.Rhodinol

H NMR Spectrum. (Verified via Wiley/Bio-Rad spectral collections).[1] [Link]

International Fragrance Association (IFRA).Standards for Rhodinol vs. Citronellol. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,7-Dimethyl-7-octen-1-ol | C10H20O | CID 543323 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-Octanol, 3,7-dimethyl- [webbook.nist.gov]

3. 7-Octen-1-ol, 3,7-dimethyl- [webbook.nist.gov]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of Pure
Rhodinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218433/docs#technical-guide-spectroscopic-
profiling-of-pure-rhodinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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